molecular formula C14H9F3N2O B14207608 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-48-0

3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Katalognummer: B14207608
CAS-Nummer: 833457-48-0
Molekulargewicht: 278.23 g/mol
InChI-Schlüssel: XMHAVRZXDNSGCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethoxy group, a methyl group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the reaction of a trifluoromethyl pyridine building block with a larger chlorinated counterpart. The process may include steps such as chlorination, fluorination, and coupling reactions under specific conditions to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound often utilize advanced techniques such as vapor-phase reactions and fluidized-bed reactors. These methods ensure efficient production while maintaining the purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively bind to its targets and exert its effects . The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

    Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring but differ in other substituents.

    Fluazifop-butyl: An agrochemical containing a trifluoromethyl group used for crop protection.

Uniqueness: 3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Eigenschaften

CAS-Nummer

833457-48-0

Molekularformel

C14H9F3N2O

Molekulargewicht

278.23 g/mol

IUPAC-Name

3-methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C14H9F3N2O/c1-9-5-6-12(19-13(9)8-18)10-3-2-4-11(7-10)20-14(15,16)17/h2-7H,1H3

InChI-Schlüssel

XMHAVRZXDNSGCI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.